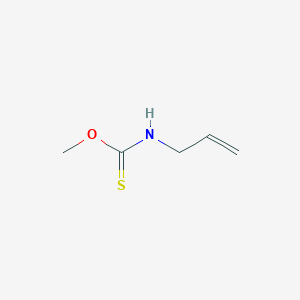
N-Allyl O-methyl thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl O-methyl thiocarbamate is an organosulfur compound belonging to the thiocarbamate family. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to an oxygen atom and an amine group. This compound has the molecular formula C5H9NOS and is known for its applications in various fields, including agriculture and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Allyl O-methyl thiocarbamate can be synthesized through a one-pot procedure involving the conversion of N-formamides into thiocarbamates. This process includes initial dehydration with p-toluene sulfonyl chloride to form the respective isocyanide, followed by the addition of a sulfoxide component . Another method involves reacting an allyl isothiocyanate with an alcohol in the presence of catalysts such as ferric acetylacetonate or dibutyl tin dilaurate .
Industrial Production Methods: Industrial production of this compound typically involves the use of phase transfer catalysts to facilitate the reaction between a cyanide salt, sulfur, and an allyl halide to form allyl isothiocyanate, which is then reacted with methanol .
Analyse Chemischer Reaktionen
Types of Reactions: N-Allyl O-methyl thiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
N-Allyl O-methyl thiocarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of herbicides and pesticides
Wirkmechanismus
The mechanism of action of N-Allyl O-methyl thiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts the normal metabolic processes in fungi, bacteria, plants, and insects, leading to their death. The compound targets specific enzymes and pathways, making it effective as a pesticide and herbicide .
Vergleich Mit ähnlichen Verbindungen
- N-Allyl O-ethyl thiocarbamate
- N-Allyl O-propyl thiocarbamate
- N-Allyl O-butyl thiocarbamate
Comparison: N-Allyl O-methyl thiocarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of efficacy and toxicity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
41596-55-8 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
O-methyl N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-3-4-6-5(8)7-2/h3H,1,4H2,2H3,(H,6,8) |
InChI-Schlüssel |
KFQCYQPZTRDLBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


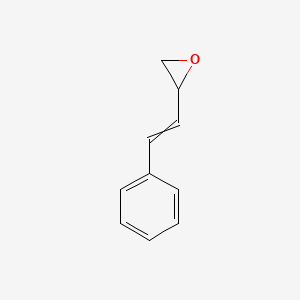

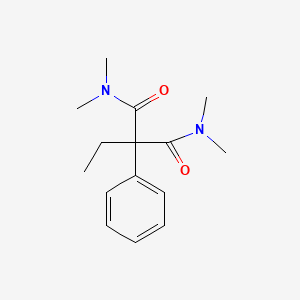
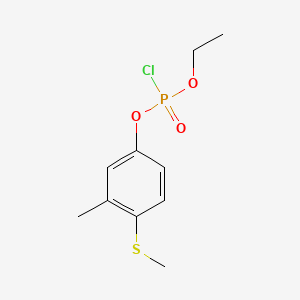
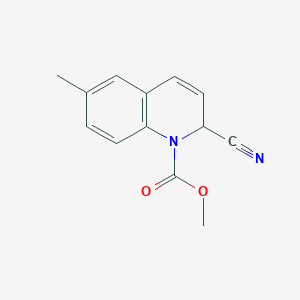



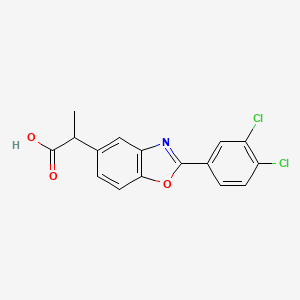
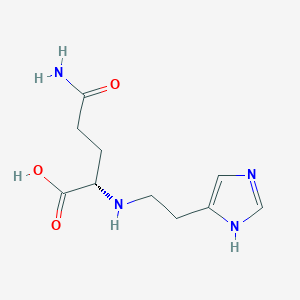

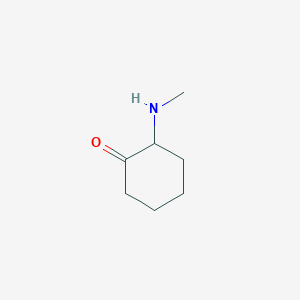
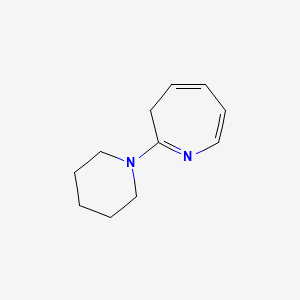
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
